molecular formula C15H18O3 B14155365 1-Benzyl-2-oxocyclopentanepropionic acid CAS No. 3645-83-8

1-Benzyl-2-oxocyclopentanepropionic acid

Cat. No.: B14155365
CAS No.: 3645-83-8
M. Wt: 246.30 g/mol
InChI Key: IYXKLVYOMAMWSK-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxocyclopentanepropionic acid is an organic compound with the molecular formula C15H18O3. It is characterized by a cyclopentane ring substituted with a benzyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxocyclopentanepropionic acid can be synthesized through several synthetic routes. One common method involves the alkylation of cyclopentanone with benzyl bromide in the presence of a base such as sodium hydride, followed by oxidation of the resulting intermediate to introduce the carboxylic acid group. The reaction conditions typically include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Benzyl bromide, sodium hydride, cyclopentanone, and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Common industrial methods include:

    Catalysts: Palladium or platinum-based catalysts for hydrogenation steps.

    Reaction Conditions: Controlled temperature and pressure to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxocyclopentanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzyl-substituted cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Benzyl-substituted cyclopentanol.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

1-Benzyl-2-oxocyclopentanepropionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxocyclopentanepropionic acid involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of inflammatory pathways or metabolic processes.

Comparison with Similar Compounds

1-Benzyl-2-oxocyclopentanepropionic acid can be compared with similar compounds such as:

    1-Benzyl-2-oxocyclopentanecarboxylic acid: Differing by the position of the carboxylic acid group.

    1-Benzylcyclopentanone: Lacking the carboxylic acid group.

    2-Benzyl-2-oxocyclopentanepropionic acid: Differing by the position of the benzyl group.

Uniqueness:

    Structural Features: The combination of a benzyl group and a carboxylic acid on a cyclopentane ring.

    Reactivity: Unique reactivity patterns due to the presence of both ketone and carboxylic acid functional groups.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.

Properties

CAS No.

3645-83-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-(1-benzyl-2-oxocyclopentyl)propanoic acid

InChI

InChI=1S/C15H18O3/c16-13-7-4-9-15(13,10-8-14(17)18)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,18)

InChI Key

IYXKLVYOMAMWSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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